

The History and Development of Oxamyl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Oxamyl
CAS No.:	23135-22-0
Cat. No.:	B033474

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Abstract

Oxamyl is a broad-spectrum carbamate pesticide that has been utilized in agriculture for the control of a wide range of insect, mite, and nematode pests. Developed and introduced by DuPont, its efficacy is rooted in its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system of target organisms. This in-depth technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of **oxamyl**. It details the synthetic pathways, analytical methodologies for its detection, and explores its metabolic fate in biological systems and the environment. Furthermore, this guide delves into the toxicological profile of **oxamyl**, outlining its effects on various organisms and providing standardized protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science, offering a consolidated resource on this significant agrochemical.

Introduction and Historical Context

The mid-20th century saw a surge in the development of synthetic organic pesticides, driven by the need for increased agricultural productivity. Among the various classes of compounds

explored, carbamates emerged as a promising group of insecticides. **Oxamyl**, chemically known as methyl 2-(dimethylamino)-N-[[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate, was synthesized and developed by DuPont Crop Protection in the late 1960s and early 1970s. [1][2] It was introduced to the market under the trade name Vydate®.

Oxamyl's development was a significant advancement in pest control due to its systemic properties, allowing it to be absorbed and translocated within plants, providing protection against both foliar and soil-borne pests.[3] Its broad spectrum of activity against insects, mites, and particularly nematodes, made it a versatile tool for farmers worldwide. However, its high acute toxicity also necessitated stringent regulatory oversight and handling precautions. In the United States, the Environmental Protection Agency (EPA) has classified most products containing **oxamyl** as Restricted Use Pesticides (RUPs), meaning they can only be purchased and applied by certified applicators.[3] Furthermore, granular formulations of **oxamyl** have been banned in the U.S. due to handling risks.[3]

Physicochemical Properties

Oxamyl is a colorless or white crystalline solid with a slight sulfurous or garlic-like odor.[3][4] It is highly soluble in water and many organic solvents, a property that contributes to its systemic activity in plants.[3][4]

Property	Value	Reference
Chemical Formula	C ₇ H ₁₃ N ₃ O ₃ S	[5]
Molecular Weight	219.26 g/mol	[6][5]
CAS Number	23135-22-0	[3]
Appearance	Colorless or white crystalline solid	[3]
Odor	Slight sulfurous/garlic-like	[3][4]
Melting Point	100-102 °C, changing to a dimorphic form at 108-110 °C	[1][3]
Water Solubility	280 g/L at 25 °C	[3]
Vapor Pressure	31 mPa at 25 °C	[3]
log Kow (Octanol-Water Partition Coefficient)	-0.47	[6]
Soil Adsorption Coefficient (Koc)	25	[3]

Synthesis of Oxamyl

The commercial synthesis of **oxamyl** typically involves a multi-step process. A common method is the reaction of methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate with methyl isocyanate.[2]

Experimental Protocol: Synthesis of Oxamyl

This protocol is adapted from a patented method for the preparation of N-methylcarbamate insecticides.

Materials:

- Potassium cyanate
- Dimethyl sulfate

- Acetonitrile
- Methyl-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate
- Methylene chloride
- Triethylamine
- Nitrogen gas
- Reflux condenser
- Stirring apparatus
- Reaction flask

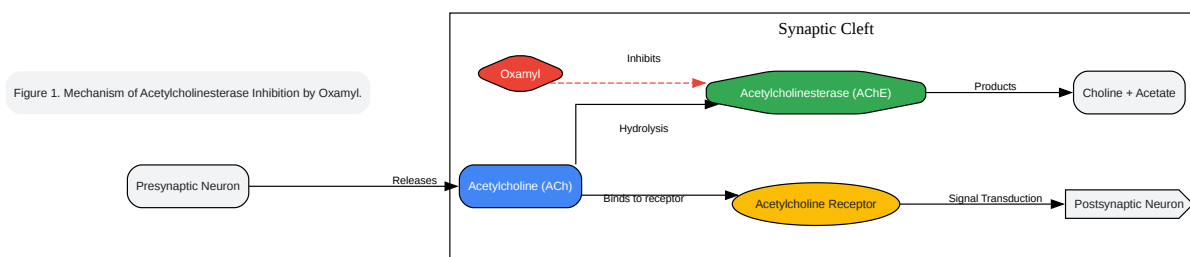
Procedure:

- Set up a reaction apparatus consisting of a reaction flask equipped with a reflux condenser and a stirring mechanism. Ensure the system is under a gentle stream of nitrogen.
- In the reaction flask, combine potassium cyanate and dimethyl sulfate in acetonitrile.
- Gently reflux the mixture. The nitrogen stream will carry the in-situ generated methyl isocyanate through the condenser.
- In a separate receiving flask, prepare a stirred mixture of methyl-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate in methylene chloride containing a catalytic amount of triethylamine.
- Bubble the nitrogen stream containing methyl isocyanate from the first reaction into the stirred mixture in the receiving flask for several hours.
- After the reaction is complete, evaporate the solvent from the resulting solution to yield the crude **oxamyl** product.
- The crude product can be further purified by recrystallization.

Mechanism of Action: Acetylcholinesterase Inhibition

Oxamyl, like other carbamate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates. It is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at the synaptic cleft, thereby terminating the nerve impulse.

By binding to the active site of AChE, **oxamyl** carbamylates a serine residue, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve and muscle fibers. The resulting hyperexcitation leads to paralysis and ultimately death of the target organism. This inhibition is reversible, as the carbamylated enzyme can slowly hydrolyze to regenerate the active enzyme.



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Caption: Figure 1. Simplified diagram illustrating the inhibition of acetylcholinesterase by **oxamyl** at a cholinergic synapse.

Analytical Methodology

The detection and quantification of **oxamyl** residues in environmental and biological samples are crucial for monitoring and regulatory purposes. Various analytical techniques have been

developed, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common.

Experimental Protocol: Determination of Oxamyl in Water by HPLC-UV

This protocol is a generalized procedure based on established methods for the analysis of carbamate pesticides in aqueous samples.

Materials:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reversed-phase HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Solid-phase extraction (SPE) cartridges (C18)
- Vacuum manifold for SPE
- Syringe filters (0.45 μm)
- Volumetric flasks and pipettes
- **Oxamyl** analytical standard

Procedure:

- Sample Preparation and Extraction:
 - Acidify the water sample with formic acid to a pH of approximately 3.

- Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Pass a known volume of the acidified water sample through the conditioned SPE cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Dry the cartridge under vacuum.
- Elute the retained **oxamyl** from the cartridge with acetonitrile.
- Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the mobile phase.
- Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
- HPLC Analysis:
 - Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid).
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Detection: UV detector set at an appropriate wavelength for **oxamyl** (e.g., 240 nm).
 - Quantification: Prepare a calibration curve using a series of **oxamyl** standards of known concentrations. The concentration of **oxamyl** in the sample is determined by comparing its peak area to the calibration curve.

Metabolism and Environmental Fate

Metabolism in Animals

In mammals, **oxamyl** is rapidly metabolized and excreted.[3] Studies in rats have shown that after oral administration, the majority of the dose is eliminated in the urine and feces within a

short period.[3] The primary metabolic pathways involve hydrolysis of the carbamate ester bond to form the oxime metabolite (methyl N-hydroxy-N',N'-dimethyl-1-thiooxamimidate) and enzymatic conversion to N,N-dimethyloxamic acid.[6]

Experimental Protocol: In Vivo Metabolism Study in Rats (Adapted from OECD Guideline 417)

This protocol outlines a general procedure for a toxicokinetic study to investigate the absorption, distribution, metabolism, and excretion of **oxamyl** in rats.

Materials:

- Radiolabeled ($[^{14}\text{C}]$) **oxamyl**
- Sprague-Dawley rats
- Metabolism cages for separate collection of urine and feces
- Scintillation counter
- HPLC with a radioactivity detector
- Mass spectrometer
- Animal dosing gavage needles
- Standard laboratory equipment and reagents

Procedure:

- Dosing:
 - Administer a single oral dose of $[^{14}\text{C}]$ -**oxamyl** to a group of rats.
 - A control group should receive the vehicle only.
- Sample Collection:

- House the rats in metabolism cages.
- Collect urine and feces at predetermined intervals (e.g., 0-6, 6-24, 24-48, 48-72, and 72-96 hours) post-dosing.
- At the end of the study, euthanize the animals and collect blood and various tissues (e.g., liver, kidney, fat, muscle).
- Analysis:
 - Determine the total radioactivity in urine, feces, and tissue samples using a scintillation counter.
 - Pool urine samples for metabolite profiling.
 - Extract feces and tissues with appropriate solvents to isolate metabolites.
 - Analyze the extracts using HPLC with a radioactivity detector to separate and quantify **oxamyl** and its metabolites.
 - Identify the structure of the metabolites using mass spectrometry.
- Data Evaluation:
 - Calculate the percentage of the administered dose excreted in urine and feces over time.
 - Determine the concentration of radioactivity in blood and tissues.
 - Identify and quantify the major metabolites.
 - Propose a metabolic pathway for **oxamyl** in rats.

Environmental Fate

Oxamyl is not considered persistent in the environment.[7] Its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.

- Soil: **Oxamyl** has a low persistence in soil, with reported field half-lives ranging from 4 to 20 days.[3] It is degraded by both aerobic and anaerobic microorganisms.[3] Due to its high

water solubility and low soil adsorption coefficient (K_{oc}), **oxamyl** has the potential to leach into groundwater under certain conditions.[3][7]

- Water: In water, **oxamyl**'s stability is pH-dependent. It hydrolyzes rapidly in neutral and alkaline conditions but is more stable in acidic water.[3][6] The half-life in river water is approximately 1 to 2 days.[3] Photodegradation can also contribute to its breakdown in aquatic environments.[7]

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol describes a laboratory study to assess the rate and route of **oxamyl** degradation in soil under aerobic and anaerobic conditions.[8][9]

Materials:

- Radiolabeled (^{14}C) **oxamyl**
- Fresh soil samples with known characteristics (pH, organic matter content, texture)
- Incubation flasks with traps for CO_2 and volatile organic compounds
- Apparatus for maintaining aerobic and anaerobic conditions
- Solvents for extraction (e.g., acetonitrile, methanol)
- Analytical instruments (LSC, HPLC, TLC)

Procedure:

- Soil Treatment:
 - Treat fresh soil samples with a known concentration of ^{14}C -**oxamyl**.
 - Adjust the moisture content of the soil to an appropriate level (e.g., 40-60% of maximum water holding capacity).

- Incubation:
 - Aerobic: Incubate the treated soil in a flow-through system with a continuous supply of humidified air. Trap evolved $^{14}\text{CO}_2$ in a suitable absorbent (e.g., potassium hydroxide solution).
 - Anaerobic: After an initial aerobic phase to establish microbial activity, create anaerobic conditions by flooding the soil with water and purging the headspace with nitrogen.
- Sampling and Analysis:
 - Collect soil samples at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
 - Extract the soil samples with appropriate solvents.
 - Analyze the extracts for **oxamyl** and its degradation products using HPLC or TLC with radioactivity detection.
 - Quantify the amount of $^{14}\text{CO}_2$ and other volatile metabolites trapped.
 - Determine the amount of non-extractable (bound) residues in the soil.
- Data Analysis:
 - Calculate the dissipation half-life (DT_{50}) of **oxamyl** in soil under both aerobic and anaerobic conditions.
 - Identify and quantify the major degradation products.
 - Construct a degradation pathway for **oxamyl** in soil.

Toxicology

Oxamyl exhibits high acute toxicity to mammals and is classified as a Toxicity Category I substance by the EPA for oral exposure.[3] It is a potent neurotoxicant due to its inhibition of acetylcholinesterase.

Mammalian Toxicity

Endpoint	Species	Value	Reference
Acute Oral LD ₅₀	Rat	5.4 mg/kg	[3]
Acute Dermal LD ₅₀	Rabbit	2960 mg/kg	[3]
Acute Inhalation LC ₅₀ (4-hr)	Rat	0.12 - 0.17 mg/L	[3]

Symptoms of acute **oxamyl** poisoning are characteristic of cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle tremors.[10] In severe cases, it can lead to convulsions, respiratory failure, and death.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (Adapted from OECD Guideline 425)

This method is used to determine the acute oral toxicity (LD₅₀) of a substance with a reduced number of animals.[11][12][13][14]

Materials:

- Test substance (**oxamyl**)
- Rodents (typically female rats)
- Oral gavage needles
- Animal caging and care facilities

Procedure:

- Dose Selection:
 - Based on available information, select a starting dose level expected to be near the LD₅₀.
 - Use a defined dose progression factor (e.g., 3.2).

- Dosing and Observation:
 - Dose a single animal with the starting dose.
 - Observe the animal for signs of toxicity and mortality for at least 48 hours.
 - If the animal survives, the next animal is dosed at a higher level (multiplied by the progression factor).
 - If the animal dies, the next animal is dosed at a lower level (divided by the progression factor).
 - Continue this sequential dosing until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
- Data Analysis:
 - Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.
 - Record all observed signs of toxicity, their onset, duration, and severity.

Ecotoxicology

Oxamyl poses a significant risk to non-target organisms.

Organism	Endpoint	Value	Reference
Birds (Bobwhite Quail)	Acute Oral LD ₅₀	9.4 mg/kg	[3]
Birds (Mallard Duck)	Acute Oral LD ₅₀	2.6 mg/kg	[3]
Fish (Rainbow Trout)	96-hr LC ₅₀	4.2 mg/L	[3]
Aquatic Invertebrates (Daphnia magna)	48-hr EC ₅₀	0.5 - 5.0 mg/L	[3]
Bees	-	Highly toxic	[3]

Experimental Protocol: *Daphnia* sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate *Daphnia magna*.^{[15][16][17][18][19]}

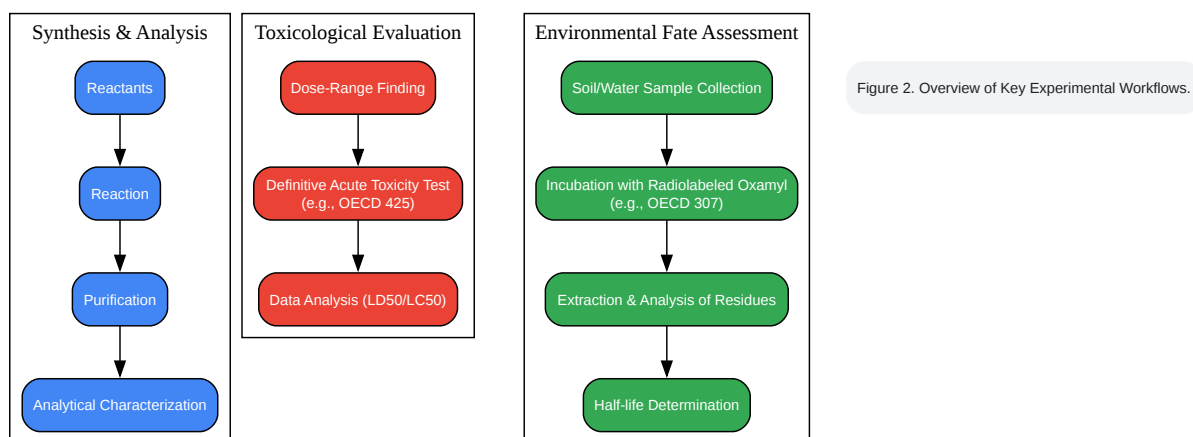
Materials:

- *Daphnia magna* (<24 hours old)
- Test substance (**oxamyl**)
- Reconstituted freshwater medium
- Test vessels (e.g., glass beakers)
- Controlled environment chamber (20 ± 2 °C, 16h light: 8h dark photoperiod)

Procedure:

- Test Solutions:
 - Prepare a series of at least five test concentrations of **oxamyl** in the reconstituted freshwater medium.
 - Include a control group with no test substance.
- Test Procedure:
 - Place a specified number of daphnids (e.g., 5) into each test vessel containing the test solution. Use at least four replicate vessels per concentration.
 - Incubate the test vessels for 48 hours under the specified environmental conditions. Do not feed the daphnids during the test.
- Observations:

- At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- Data Analysis:
 - Calculate the percentage of immobilization for each concentration at each observation time.
 - Determine the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) for the 48-hour exposure period using appropriate statistical methods (e.g., probit analysis).



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Caption: Figure 2. A generalized overview of the key experimental workflows in the study of oxamyl.

Conclusion

Oxamyl has played a significant role in crop protection for several decades, offering effective control of a wide array of pests. Its development by DuPont represents a key milestone in the history of carbamate insecticides. However, its high acute toxicity necessitates careful handling and strict adherence to regulatory guidelines to mitigate risks to human health and the environment. This technical guide has provided a comprehensive overview of **oxamyl**, from its chemical synthesis and properties to its biological and environmental interactions. The detailed experimental protocols serve as a valuable resource for researchers and professionals involved in the study and regulation of pesticides. A thorough understanding of the science behind **oxamyl** is essential for its responsible use and for the continued development of safer and more effective pest management strategies.

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